3-((3-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide
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Overview
Description
3-((3-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a phenethyl group, and a methoxypyrazine moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Attachment of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction, where a phenethyl halide reacts with the pyrrolidine ring.
Incorporation of the Methoxypyrazine Moiety: The methoxypyrazine moiety can be attached through an etherification reaction, where a methoxypyrazine derivative reacts with a hydroxyl group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((3-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrolidine ring or the methoxypyrazine moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-((3-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, investigating its efficacy and safety in treating various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-((3-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrazine moiety may play a crucial role in binding to these targets, while the phenethyl group and pyrrolidine ring contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-((3-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide: shares similarities with other compounds containing pyrrolidine rings, phenethyl groups, or methoxypyrazine moieties.
N-phenethylpyrrolidine-1-carboxamide: Lacks the methoxypyrazine moiety, which may result in different chemical and biological properties.
3-methoxypyrazin-2-yl)oxy)-N-phenethylamine: Lacks the pyrrolidine ring, which may affect its stability and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the methoxypyrazine moiety, phenethyl group, and pyrrolidine ring allows for diverse interactions and reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(3-methoxypyrazin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-16-17(20-11-10-19-16)25-15-8-12-22(13-15)18(23)21-9-7-14-5-3-2-4-6-14/h2-6,10-11,15H,7-9,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHVVVITCOQWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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